molecular formula C9H17NO B13180081 1-(1-Aminocyclohexyl)propan-2-one

1-(1-Aminocyclohexyl)propan-2-one

Cat. No.: B13180081
M. Wt: 155.24 g/mol
InChI Key: CDEFQFDWCBRBHZ-UHFFFAOYSA-N
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Description

1-(1-Aminocyclohexyl)propan-2-one is an organic compound with the molecular formula C₉H₁₇NO It is a cyclohexyl derivative with an amino group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Aminocyclohexyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with a suitable amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclohexyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

1-(1-Aminocyclohexyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclohexyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Cyclohexanone: A precursor in the synthesis of 1-(1-Aminocyclohexyl)propan-2-one.

    Cyclohexylamine: Another related compound with similar structural features.

Uniqueness: this compound is unique due to the presence of both an amino group and a ketone group on the cyclohexyl ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(1-aminocyclohexyl)propan-2-one

InChI

InChI=1S/C9H17NO/c1-8(11)7-9(10)5-3-2-4-6-9/h2-7,10H2,1H3

InChI Key

CDEFQFDWCBRBHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1(CCCCC1)N

Origin of Product

United States

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